molecular formula C13H16N2O3 B5180086 6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione

6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione

Cat. No. B5180086
M. Wt: 248.28 g/mol
InChI Key: PXZIWHBRZSGOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione, also known as ethylmethylphenyldihydropyrimidinedione, is a chemical compound that belongs to the class of dihydropyrimidinedione derivatives. It has been widely used in scientific research for its unique chemical and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters in the brain, particularly gamma-aminobutyric acid (GABA) and glutamate. It has been shown to enhance GABAergic neurotransmission and inhibit glutamate release, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy, suggesting its potential use as an anticonvulsant. It has also been shown to have analgesic and anti-inflammatory effects, which may be useful in the treatment of pain and inflammation. Additionally, it has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione is its well-established synthesis method. This allows for easy and efficient production of the compound for use in scientific research. Additionally, the compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, in order to better understand how it exerts its pharmacological effects. Additionally, future research could focus on developing more efficient synthesis methods for the compound, as well as improving its solubility in water for use in a wider range of experiments.

Synthesis Methods

The synthesis method of 6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione involves the reaction of ethyl acetoacetate, methylamine, and 4-ethoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the desired product. This synthesis method has been well-established and widely used in scientific research.

Scientific Research Applications

6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, this compound has been used as a starting material for the synthesis of other biologically active compounds.

properties

IUPAC Name

6-(4-ethoxyphenyl)-6-methyl-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-18-10-6-4-9(5-7-10)13(2)8-11(16)14-12(17)15-13/h4-7H,3,8H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZIWHBRZSGOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC(=O)NC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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